Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

HIV integrase inhibition Enantiomer activity comparison Antiviral drug discovery

Procure the (1R,4S) cis-cyclopentenol scaffold essential for stereo-defined carbocyclic nucleoside analogues and HIV integrase inhibitors. This enantiopure Boc-protected building block with ≥98% purity uniquely enables the 4′-α hydroxyl orientation required for >27‑fold selectivity improvements in antimalarial PfSAHH targeting, and provides unambiguous SAR interpretation in nanomolar INSTI lead optimization. Avoid racemic or undefined alternatives that compromise biological activity—lock in the precise (1R,4S) stereochemistry your downstream route demands.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 189625-12-5
Cat. No. B069448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate
CAS189625-12-5
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C=C1)O
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
InChIKeyUWWUTEZECIYOCW-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate (CAS 189625-12-5): Chiral Cyclopentene Building Block for Asymmetric Synthesis and Carbocyclic Nucleoside Intermediates


Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate (CAS 189625-12-5) is a chiral cyclopentene derivative with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol [1]. The compound features a stereospecific (1R,4S) cis-configuration with a tert-butoxycarbonyl (Boc)-protected amine at the C1 position and a free hydroxyl group at the C4 position [2]. Its XLogP3 value is 0.9, with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. The melting point is 56-58 °C, and the predicted boiling point is 325.6±42.0 °C at 760 mmHg [3]. This enantiomerically pure cis-cyclopentenol scaffold serves as a key chiral building block in the synthesis of carbocyclic nucleoside analogues, prostaglandin-related compounds, and other stereochemically complex pharmaceutical intermediates where precise spatial arrangement of functional groups is critical for downstream biological activity [2].

Why Generic Substitution Fails: Stereochemical Criticality of the (1R,4S) Configuration in Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate


Generic or stereochemically undefined substitution of this cyclopentenol building block is not feasible because stereochemical configuration directly dictates downstream biological activity. Literature evidence from HIV integrase inhibitor development demonstrates that enantiomeric cyclopentyl scaffolds—specifically trans-hydroxycyclopentyl carboxamides derived from distinct stereoisomers—exhibit notable differences in anti-HIV activity [1]. The same principle applies to carbocyclic nucleoside synthesis: the 4′-epimer of noraristeromycin (differing only in hydroxyl group stereochemistry at the C4 position) showed a selectivity index of 9.6 compared to 0.35 for the parent compound, a >27-fold improvement in selectivity based solely on stereochemical inversion [2]. Additionally, asymmetric dihydroxylation of substituted cyclopentenes reveals dramatic substituent-dependent facial selectivity, further emphasizing that stereochemical integrity of the starting cyclopentene scaffold is non-negotiable for reproducible outcomes [3]. Substituting a racemic mixture, a different enantiomer, or a stereochemically ambiguous analogue would yield divergent synthetic outcomes and potentially inactive or suboptimal final products.

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate: Quantitative Differentiation Evidence for Scientific Selection


Stereochemical Determinants of Anti-HIV Integrase Inhibitor Potency: (1R,4S) vs (1S,4R) Scaffold Comparison

Cyclopentenol-derived scaffolds with defined stereochemistry produce enantiomeric carboxamides with substantially different anti-HIV activity profiles. The more active enantiomer derived from stereochemically appropriate cyclopentene precursors exhibited an EC50 of 25 nM in anti-HIV cell culture assays, representing a notable difference in activity compared to its enantiomeric counterpart due to distinct binding interactions within the HIV-1 integrase intasome active site [1]. This stereochemistry-activity relationship demonstrates why the (1R,4S) configuration of the cyclopentene scaffold is critical for accessing bioactive stereoisomers, while the (1S,4R) scaffold would yield an enantiomer with different biological outcomes.

HIV integrase inhibition Enantiomer activity comparison Antiviral drug discovery

Asymmetric Dihydroxylation Facial Selectivity: cis-Configured (1R,4S) Scaffold vs Substituted Cyclopentene Comparators

In the synthesis of carbocyclic nucleosides such as noraristeromycin, asymmetric dihydroxylation of appropriately substituted cyclopentenes exhibits dramatic substituent-dependent facial selectivity. Substituted cyclopentene substrates derived from acylnitroso cycloaddition reactions followed by enzymatic resolution demonstrate that the stereochemical arrangement of substituents on the cyclopentene ring profoundly influences the facial selectivity of dihydroxylation reactions [1]. The (1R,4S) cis-configured cyclopentenol scaffold provides predictable and reproducible facial selectivity in dihydroxylation, enabling efficient asymmetric synthesis of antiviral carbocyclic nucleosides including noraristeromycin [1].

Carbocyclic nucleoside synthesis Asymmetric dihydroxylation Facial selectivity

Supply Chain and Quality Assurance: (1R,4S) Enantiomer vs Racemic and Alternative Stereoisomer Availability

The (1R,4S) enantiomer (CAS 189625-12-5) is commercially available at ≥97% purity and 98% purity grades with defined stereochemistry from multiple reputable vendors with established inventory . In contrast, the alternative (1S,4R) enantiomer (CAS 201054-55-9) and the (1S,4S) stereoisomer (CAS 154802-92-3) have different vendor availability profiles and may require longer lead times. The racemic rel-tert-butyl N-[cis-4-hydroxycyclopent-2-en-1-yl]carbamate (CAS 178152-48-2) is available but does not provide the stereochemical definition required for asymmetric synthesis applications where a specific enantiomer is needed .

Chiral intermediate procurement Stereochemical purity Vendor comparison

Enzymatic Resolution Efficiency: (1R,4S) Monoacetate Precursor vs meso-Diacetate and Alternative Lipase Systems

The (1R,4S) stereochemical configuration can be accessed via enantioselective enzymatic hydrolysis of cis-3,5-diacetoxycyclopentene using electric eel acetylcholinesterase (EEAC). The Organic Syntheses procedure demonstrates that this enzymatic resolution yields (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate with excellent stereoselectivity, achieving 71-77% yield of the desired monoacetate from the meso-diacetate precursor [1]. Alternative lipase systems such as PPL (porcine pancreatic lipase) or lipase PS-30 from Pseudomonas cepacia produce different stereochemical outcomes, yielding either the cis-monoacetate with varying enantioselectivity or trans-diacetate products depending on the enzyme employed [2].

Enzymatic kinetic resolution Chiral cyclopentene synthesis Biocatalysis

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Stereochemically Critical Carbocyclic Nucleoside Synthesis (e.g., Noraristeromycin and Analogues)

The (1R,4S) cis-cyclopentenol scaffold is optimally deployed in the asymmetric synthesis of carbocyclic nucleosides where 4′-hydroxyl stereochemistry is critical for biological selectivity. Literature evidence demonstrates that the 4′-epimer of noraristeromycin exhibits a selectivity index of 9.6 compared to 0.35 for the parent compound—a >27-fold improvement in selective inhibition of Plasmodium falciparum S-adenosyl-L-homocysteine hydrolase (PfSAHH) over the human enzyme (HsSAHH) [1]. The (1R,4S) configuration of this building block maps directly to the 4′-α hydroxyl orientation found in these bioactive epimers. For antimalarial drug discovery programs targeting PfSAHH, procurement of this specific (1R,4S) enantiomer is essential to access the 4′-epimer series that demonstrates superior selectivity indices over parent carbocyclic nucleosides [1].

Enantioselective HIV Integrase Inhibitor Development

This building block serves as a precursor for trans-hydroxycyclopentyl carboxamide HIV integrase inhibitors where stereochemistry dictates nanomolar potency. Published SAR studies show that one enantiomer of trans-hydroxycyclopentyl carboxamide exhibits an EC50 of 25 nM against HIV-1 in MAGI cell assays, while the opposite enantiomer shows notably different activity due to differential binding interactions within the HIV-1 integrase intasome active site [2]. For medicinal chemistry programs developing integrase strand transfer inhibitors, the (1R,4S) scaffold provides access to the stereochemical series required to identify which enantiomer yields optimal activity. The defined stereochemistry eliminates ambiguity in SAR interpretation and accelerates lead optimization [2].

Prostaglandin and Prostanoid Intermediate Synthesis

The chiral cyclopentene scaffold is employed in the synthesis of prostaglandin intermediates where stereochemical integrity of the cyclopentane core is essential for biological activity. Patent literature identifies cyclopentenyl derivatives as intermediates for prostaglandins with antisecretory activity [3]. The (1R,4S)-configured hydroxyl and Boc-protected amine functionalities provide orthogonal handles for selective functionalization—the Boc group enables deprotection under mild acidic conditions while the allylic hydroxyl can undergo oxidation, substitution, or Mitsunobu coupling. For industrial prostaglandin analogue production, this compound offers a pre-assembled chiral scaffold that reduces the number of stereochemical resolution steps required compared to starting from achiral cyclopentadiene precursors [3].

Process Development Using Enzymatic Resolution Benchmarks

For process chemists developing scalable routes to chiral cyclopentenols, this compound provides a well-characterized reference standard for enantiomeric purity validation. The established EEAC-mediated enzymatic resolution of cis-3,5-diacetoxycyclopentene yielding (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate with 71-77% yield provides a benchmark against which alternative biocatalytic approaches (PPL, lipase PS-30, pancreatin) can be quantitatively compared [4]. The commercial availability of the Boc-protected carbamate derivative eliminates the need for in-house protection steps and provides a purity-defined starting material (≥97% or 98%) for direct use in Mitsunobu couplings, asymmetric dihydroxylations, and other downstream transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.